molecular formula C21H32N2O3 B6930876 N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide

N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide

Cat. No.: B6930876
M. Wt: 360.5 g/mol
InChI Key: UOAXFESREBXDEC-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a piperidine ring, a cyclohexyl group, and a benzamide moiety with methoxy and methyl substitutions.

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-15-19(25-2)13-16(14-20(15)26-3)21(24)22-17-9-11-23(12-10-17)18-7-5-4-6-8-18/h13-14,17-18H,4-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAXFESREBXDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)NC2CCN(CC2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of cyclohexanone with piperidine, using a reducing agent such as sodium borohydride.

    Introduction of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the piperidine derivative with 3,5-dimethoxy-4-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Final Assembly: The final compound is obtained by combining the cyclohexylpiperidine derivative with the benzamide moiety under appropriate reaction conditions, such as refluxing in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxybenzamide: Lacks the methyl group on the benzamide moiety.

    N-(1-cyclohexylpiperidin-4-yl)-4-methylbenzamide: Lacks the methoxy groups on the benzamide moiety.

    N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxybenzamide: Lacks both the methyl and methoxy groups on the benzamide moiety.

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-3,5-dimethoxy-4-methylbenzamide is unique due to the presence of both methoxy and methyl groups on the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

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